molecular formula C19H18N2O2 B11961656 2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide

2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide

Cat. No.: B11961656
M. Wt: 306.4 g/mol
InChI Key: RKAJRNRVQUSERL-SFQUDFHCSA-N
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Description

2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyano group, a methoxyphenyl group, and a phenylethyl group attached to the acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide typically involves the reaction of 4-methoxybenzaldehyde with malononitrile to form 2-cyano-3-(4-methoxyphenyl)acrylonitrile. This intermediate is then reacted with N-(1-phenylethyl)amine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide.

    Reduction: Formation of 2-amino-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide.

    Substitution: Formation of 2-cyano-3-(4-halophenyl)-N-(1-phenylethyl)acrylamide.

Scientific Research Applications

2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxyphenyl and phenylethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-hydroxyphenyl)-N-(1-phenylethyl)acrylamide
  • 2-Cyano-3-(4-chlorophenyl)-N-(1-phenylethyl)acrylamide
  • 2-Cyano-3-(4-bromophenyl)-N-(1-phenylethyl)acrylamide

Uniqueness

2-Cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide

InChI

InChI=1S/C19H18N2O2/c1-14(16-6-4-3-5-7-16)21-19(22)17(13-20)12-15-8-10-18(23-2)11-9-15/h3-12,14H,1-2H3,(H,21,22)/b17-12+

InChI Key

RKAJRNRVQUSERL-SFQUDFHCSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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